molecular formula C21H30N4O B5396610 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

Cat. No. B5396610
M. Wt: 354.5 g/mol
InChI Key: ZDVNJQHHTQECAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as CTX-0294885, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It was first reported by researchers at ContraFect Corporation in 2010 as a potent inhibitor of staphylococcal biofilm formation, which is a major contributor to antibiotic resistance and chronic infections. Since then, there have been numerous studies investigating the synthesis, mechanism of action, and potential applications of CTX-0294885.

Mechanism of Action

The exact mechanism of action of 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is not fully understood, but it is believed to disrupt bacterial cell membrane integrity and inhibit biofilm formation. It has been shown to bind to the bacterial membrane protein LtaS, which is involved in the biosynthesis of lipoteichoic acid, a key component of the bacterial cell wall. This binding disrupts the assembly of lipoteichoic acid and leads to membrane destabilization and cell death.
Biochemical and Physiological Effects
In addition to its antibacterial and antifungal properties, 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to bacterial infection. This suggests that 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane may have potential therapeutic applications beyond its antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is its broad-spectrum activity against a variety of bacterial and fungal pathogens. This makes it a promising candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the compound. Another potential direction is the investigation of 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane as a potential treatment for chronic infections, such as those caused by biofilm-forming bacteria. Finally, there is the possibility of exploring the anti-inflammatory effects of 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane and its potential use in the treatment of inflammatory diseases. Overall, 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is a promising compound with a wide range of potential applications in the field of infectious disease research.

Synthesis Methods

The synthesis of 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane involves a multi-step process that starts with the reaction of 3-ethylindole with N,N-dimethylformamide dimethyl acetal to form an intermediate. This intermediate is then reacted with triethyl orthoformate and methyl isocyanate to yield the desired product. The overall yield of this process is around 15%, and the purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to have broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It has been tested against a variety of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, and Klebsiella pneumoniae. In addition to its antibacterial properties, 9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has also been shown to have antifungal activity against Candida albicans.

properties

IUPAC Name

(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)-(3-ethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-4-16-17-7-5-6-8-18(17)22-19(16)20(26)25-11-9-21(10-12-25)15-23(2)13-14-24(21)3/h5-8,22H,4,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVNJQHHTQECAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C(=O)N3CCC4(CC3)CN(CCN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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